
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.
Applications De Recherche Scientifique
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is not entirely understood. However, it is believed that the molecule acts as an electron-withdrawing group, which allows for the formation of new bonds between molecules. Additionally, the molecule is thought to act as a Lewis acid, which can facilitate the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that the molecule may have antioxidant properties, which could make it useful for the treatment of certain diseases. Additionally, the molecule has been studied for its potential to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the molecule has been found to be an effective catalyst for the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it has not yet been extensively studied and its mechanism of action is not fully understood.
Orientations Futures
The potential future directions for the use of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. Additionally, the molecule could be studied for its potential to act as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is typically synthesized through a two-step reaction process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 5,7-dibromoquinoline in the presence of a base such as sodium hydroxide. This reaction results in the formation of a quinoline sulfonate, which is then reacted with sodium bicarbonate to yield the desired this compound product. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, acetonitrile, and dimethylformamide.
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXZRAJCDSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

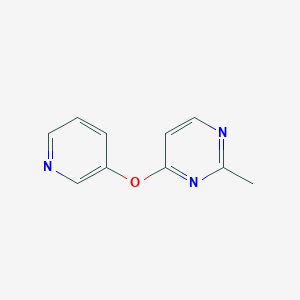
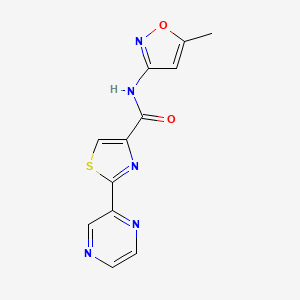
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
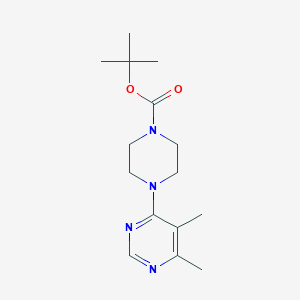
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
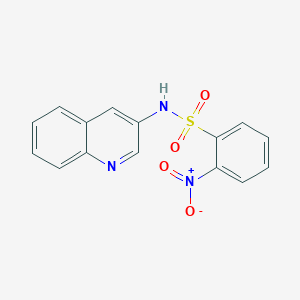
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
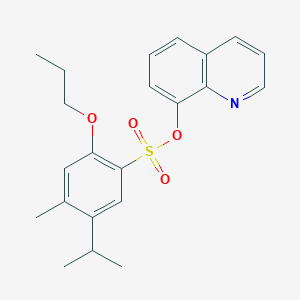

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)
